alpha-Hydroxyhippuric acid
alpha-Hydroxyhippuric acid
α-Hydroxyhippuric acid, nonpeptidic substrate, forms complex with peptidyl-α-hydroxyglycine α-amidating lyase catalytic core.
Alpha-Hydroxyhippuric acid, also known as alpha-hydroxybenzoylglycine or a-hydroxyhippate, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. Alpha-Hydroxyhippuric acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Alpha-Hydroxyhippuric acid has been primarily detected in urine. Within the cell, Alpha-hydroxyhippuric acid is primarily located in the cytoplasm. Alpha-Hydroxyhippuric acid can be biosynthesized from N-benzoylglycine.
Alpha-hydroxyhippuric acid is an N-acyl-amino acid that is N-benzoylglycine substituted by a hydroxy group at C-2. It has a role as a human urinary metabolite. It is a N-acyl-amino acid, a secondary carboxamide and a N-acyl hemiaminal. It derives from a N-benzoylglycine.
Alpha-Hydroxyhippuric acid, also known as alpha-hydroxybenzoylglycine or a-hydroxyhippate, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. Alpha-Hydroxyhippuric acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Alpha-Hydroxyhippuric acid has been primarily detected in urine. Within the cell, Alpha-hydroxyhippuric acid is primarily located in the cytoplasm. Alpha-Hydroxyhippuric acid can be biosynthesized from N-benzoylglycine.
Alpha-hydroxyhippuric acid is an N-acyl-amino acid that is N-benzoylglycine substituted by a hydroxy group at C-2. It has a role as a human urinary metabolite. It is a N-acyl-amino acid, a secondary carboxamide and a N-acyl hemiaminal. It derives from a N-benzoylglycine.
Brand Name:
Vulcanchem
CAS No.:
16555-77-4
VCID:
VC21064361
InChI:
InChI=1S/C9H9NO4/c11-7(10-8(12)9(13)14)6-4-2-1-3-5-6/h1-5,8,12H,(H,10,11)(H,13,14)
SMILES:
C1=CC=C(C=C1)C(=O)NC(C(=O)O)O
Molecular Formula:
C9H9NO4
Molecular Weight:
195.17 g/mol
alpha-Hydroxyhippuric acid
CAS No.: 16555-77-4
Cat. No.: VC21064361
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | α-Hydroxyhippuric acid, nonpeptidic substrate, forms complex with peptidyl-α-hydroxyglycine α-amidating lyase catalytic core. Alpha-Hydroxyhippuric acid, also known as alpha-hydroxybenzoylglycine or a-hydroxyhippate, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. Alpha-Hydroxyhippuric acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Alpha-Hydroxyhippuric acid has been primarily detected in urine. Within the cell, Alpha-hydroxyhippuric acid is primarily located in the cytoplasm. Alpha-Hydroxyhippuric acid can be biosynthesized from N-benzoylglycine. Alpha-hydroxyhippuric acid is an N-acyl-amino acid that is N-benzoylglycine substituted by a hydroxy group at C-2. It has a role as a human urinary metabolite. It is a N-acyl-amino acid, a secondary carboxamide and a N-acyl hemiaminal. It derives from a N-benzoylglycine. |
|---|---|
| CAS No. | 16555-77-4 |
| Molecular Formula | C9H9NO4 |
| Molecular Weight | 195.17 g/mol |
| IUPAC Name | 2-benzamido-2-hydroxyacetic acid |
| Standard InChI | InChI=1S/C9H9NO4/c11-7(10-8(12)9(13)14)6-4-2-1-3-5-6/h1-5,8,12H,(H,10,11)(H,13,14) |
| Standard InChI Key | GCWCVCCEIQXUQU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC(C(=O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(C(=O)O)O |
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